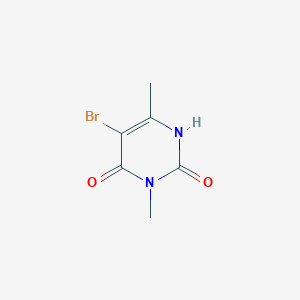

5-Bromo-3,6-dimethyluracil

Description

BenchChem offers high-quality 5-Bromo-3,6-dimethyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3,6-dimethyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,6-dimethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(10)9(2)6(11)8-3/h1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPATAVUEYOGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628579 | |

| Record name | 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39968-37-1 | |

| Record name | 5-Bromo-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39968-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Analysis: Structural Divergence and Functional Efficacy in Uracil Herbicides

Topic: Comparative Technical Analysis: Bromacil vs. 5-Bromo-3,6-dimethyluracil Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Agrochemical Scientists, and Medicinal Chemists

A Comparative Study of Bromacil and its 3,6-Dimethyl Analog

Executive Summary: The Hydrophobic Anchor Hypothesis

In the development of Photosystem II (PSII) inhibitors, the N3-substituent of the uracil core acts as a critical "hydrophobic anchor." This guide analyzes the structural and functional dichotomy between Bromacil (a commercial herbicide) and 5-Bromo-3,6-dimethyluracil (a structural analog).

While both share the core 5-bromo-6-methyluracil scaffold, the substitution at the N3 position—a bulky sec-butyl group in Bromacil versus a methyl group in the analog—dictates their fate. This single modification shifts the compound from a potent agrochemical capable of arresting electron transport to a laboratory building block with negligible herbicidal activity. This analysis serves as a primer on Structure-Activity Relationships (SAR) within the uracil class.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The fundamental difference lies in lipophilicity and steric bulk. Bromacil’s sec-butyl group provides the necessary lipophilicity (LogP > 2) to penetrate thylakoid membranes and the steric volume to fill the Q_B binding pocket. The 3,6-dimethyl analog, lacking this bulk, exhibits higher polarity and reduced membrane permeability.

Table 1: Comparative Physicochemical Profile

| Feature | Bromacil (Commercial Herbicide) | 5-Bromo-3,6-dimethyluracil (Analog) |

| CAS Registry Number | 314-40-9 | 39968-37-1 |

| IUPAC Name | 5-bromo-3-sec-butyl-6-methyluracil | 5-bromo-3,6-dimethyluracil |

| Molecular Formula | C₉H₁₃BrN₂O₂ | C₆H₇BrN₂O₂ |

| Molecular Weight | 261.12 g/mol | 219.04 g/mol |

| N3 Substituent | sec-Butyl (-CH(CH₃)CH₂CH₃) | Methyl (-CH₃) |

| LogP (Octanol/Water) | 2.11 (Experimental) | ~0.65 (Predicted) |

| Water Solubility | 815 mg/L (Moderate) | High (Predicted >2000 mg/L) |

| Primary Application | Non-selective herbicide (Citrus/Pineapple) | Crystallographic probe / Intermediate |

Synthetic Pathways: The Divergent Alkylation

The synthesis of these uracils diverges at the initial condensation step. The choice of primary amine (sec-butylamine vs. methylamine) determines the N3 substitution pattern.

Synthetic Logic

-

Bromacil Route: Requires sec-butylamine reacted with phosgene (or a substitute) to form the isocyanate, which then cyclizes with methyl 3-aminocrotonate.

-

Analog Route: Utilizes methylamine or direct methylation of 6-methyluracil. The 3,6-dimethyl isomer specifically requires controlling N3 vs N1 alkylation, often achieved by exploiting the higher acidity of the N3 proton in specific precursors.

Synthesis Workflow Diagram

Figure 1: Divergent synthetic pathways. The N3-substituent is established early in the cyclization phase, dictating the final lipophilic profile.

Mechanism of Action: The Q_B Binding Pocket

The definitive technical distinction is the interaction with the D1 protein of the Photosystem II complex.

The Lock-and-Key Mismatch

Herbicides like Bromacil function by displacing Plastoquinone (PQ) from the Q_B binding niche. This niche is a hydrophobic cleft lined with residues like Phe265 , Tyr262 , and Ser264 .

-

Bromacil (Effective): The sec-butyl group at N3 is sterically bulky and hydrophobic. It wedges into the hydrophobic pocket, displacing PQ and forming a stable π-stacking or hydrophobic interaction that blocks electron transfer from Q_A to Q_B.

-

5-Bromo-3,6-dimethyluracil (Ineffective): The N3-methyl group is too small. It fails to occupy the hydrophobic volume required to exclude PQ effectively. Furthermore, the reduced lipophilicity prevents the molecule from partitioning effectively into the thylakoid membrane to reach the binding site in the first place.

Electron Transport Inhibition Diagram

Figure 2: Mode of Action. Bromacil effectively competes with Plastoquinone for the Q_B site, interrupting photosynthesis. The analog lacks the steric bulk to compete.

Experimental Protocols

Protocol A: Synthesis of Bromacil (Laboratory Scale)

Note: This protocol involves hazardous reagents (Bromine). Work in a fume hood.

-

Cyclization:

-

Charge a reactor with sec-butylamine (1.0 eq) and toluene.

-

Add phosgene (or triphosgene substitute) at 0°C to generate sec-butyl isocyanate.

-

Add methyl 3-aminocrotonate (1.0 eq) and catalytic sodium methoxide .

-

Reflux for 4 hours. The intermediate 3-sec-butyl-6-methyluracil precipitates upon cooling.

-

-

Bromination:

-

Dissolve the intermediate in glacial acetic acid .

-

Add elemental bromine (1.05 eq) dropwise at room temperature.

-

Stir for 2 hours. The solution will decolorize as Br is consumed.

-

Pour mixture into ice water. Filter the white crystalline solid.

-

Recrystallize from ethanol.

-

Yield: Typically 85-90%. MP: 158-159°C.

-

Protocol B: HPLC Separation (Differentiation)

To distinguish the herbicide from its dimethyl analog (or degradation products), use Reverse Phase HPLC.

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

-

Isocratic: 40:60 for 5 mins, then Gradient to 80:20.

-

-

Detection: UV at 280 nm.

-

Expected Results:

-

5-Bromo-3,6-dimethyluracil: Elutes early (Rt ~ 2-3 min) due to low lipophilicity.

-

Bromacil: Elutes later (Rt ~ 8-10 min) due to the hydrophobic sec-butyl group.

-

Environmental & Toxicological Implications[3][10][12]

-

Groundwater Leaching: Bromacil is known for its mobility in sandy soils (GUS Leaching Potential > 3.0), leading to groundwater contamination concerns.

-

Analog Behavior: The 3,6-dimethyl analog is significantly more water-soluble and mobile. However, because it is not applied as a pesticide, it is primarily found only as a trace manufacturing impurity or a photodegradation byproduct (via dealkylation of the sec-butyl group).

-

Toxicity: Bromacil has low acute mammalian toxicity (LD50 Rat Oral > 5000 mg/kg). The analog shares this low toxicity profile but lacks the specific phytotoxicity that makes Bromacil hazardous to non-target plant species.

References

-

United States Environmental Protection Agency (EPA). (1996). Reregistration Eligibility Decision (RED): Bromacil. Office of Prevention, Pesticides and Toxic Substances. Link

-

PubChem. (2024). Bromacil (CID 9411). National Library of Medicine. Link

-

ChemicalBook. (2024).[1] 5-Bromo-3,6-dimethyluracil (CAS 39968-37-1).[2][3][4] Link

- Trebst, A. (2007). Inhibitors in the functional cycle of photosystem II. Photosynthesis Research, 92, 217–224.

-

University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Bromacil. Link

Sources

Methodological & Application

palladium-catalyzed cross-coupling of 5-Bromo-3,6-dimethyluracil

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-3,6-dimethyluracil

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of the uracil scaffold at the C5-position is a cornerstone of modern medicinal chemistry, yielding compounds with significant therapeutic potential, including antiviral and antileishmanial agents. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and efficient means to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high functional group tolerance.[1][2] This guide provides a detailed technical overview and actionable protocols for the cross-coupling of 5-Bromo-3,6-dimethyluracil, a key intermediate for building diverse molecular architectures. We will explore the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions and provide step-by-step protocols grounded in established chemical principles.

The Strategic Importance of C5-Substituted Uracils

The uracil ring is a privileged heterocycle in drug discovery. Modifications at the C5-position can profoundly influence the molecule's biological activity by modulating its interaction with enzymatic targets or altering its pharmacokinetic properties. Palladium-catalyzed cross-coupling provides direct access to a vast chemical space from a single, readily available starting material, 5-Bromo-3,6-dimethyluracil, accelerating the synthesis of novel drug candidates.[3][1]

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate on a common mechanistic framework.[4][5] The process is a catalytic cycle involving palladium in two primary oxidation states, Pd(0) and Pd(II).

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 5-Bromo-3,6-dimethyluracil. This is often the rate-determining step and results in a Pd(II) intermediate.[4] The reactivity order for halides is generally I > Br > Cl.[4][6]

-

Transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig): The coupling partner (e.g., an organoboron, organocopper, or amine species) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[7]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]

Caption: Generalized Palladium Cross-Coupling Cycle.

Experimental Design: Key Parameters and Their Rationale

Success in cross-coupling hinges on the careful selection of several interdependent parameters.[5] The electron-rich nature of the pyrimidine ring in the uracil substrate requires thoughtful optimization.

| Parameter | Common Choices for Uracil Substrates | Rationale & Causality |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos Pd G3) | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) state.[8] Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ bypass this step. Pre-catalysts offer convenience and improved stability.[5] |

| Ligand | Phosphines (e.g., PPh₃, XPhos, SPhos, dppf), N-Heterocyclic Carbenes (NHCs)[4][9] | The ligand stabilizes the palladium center, preventing precipitation, and modulates its reactivity.[4][8] Bulky, electron-rich ligands (e.g., XPhos) accelerate oxidative addition and reductive elimination, crucial for challenging substrates.[4][5] |

| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄[4] Organic: Et₃N, DBU | The base facilitates the transmetalation step (Suzuki) or activates the alkyne (Sonogashira) and amine (Buchwald-Hartwig).[4][10] The choice depends on the reaction type and substrate sensitivity; stronger bases are often needed for less reactive partners. |

| Solvent | Aprotic polar: Dioxane, THF, DMF, Toluene[4] | The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous and deoxygenated conditions are critical to prevent catalyst deactivation.[8][11] |

| Temperature | Room Temperature to >100 °C | Higher temperatures are often required for less reactive halides (e.g., bromides vs. iodides) but can also lead to side reactions. Microwave heating can accelerate reactions significantly.[4][12] |

Detailed Protocols & Application Notes

Safety First: All procedures should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, solvents, and reagents can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, ideal for synthesizing 5-aryl uracil derivatives.[7][13] The reaction couples the bromouracil with an organoboronic acid or ester.[10]

Reaction Scheme: 5-Bromo-3,6-dimethyluracil + Arylboronic Acid → 5-Aryl-3,6-dimethyluracil

Caption: Experimental Workflow for Suzuki Coupling.

Materials & Reagents:

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

| 5-Bromo-3,6-dimethyluracil | 219.04 | 219 mg | 1.0 |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |

| Pd(dppf)Cl₂ | 816.64 | 41 mg | 0.05 (5 mol%) |

| K₂CO₃ (anhydrous) | 138.21 | 415 mg | 3.0 |

| 1,4-Dioxane (anhydrous) | - | 5 mL | - |

Step-by-Step Procedure:

-

Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-3,6-dimethyluracil (219 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).[14]

-

Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.[8]

-

Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Place the vial in a pre-heated oil bath at 90 °C and stir vigorously for 16 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired 5-phenyl-3,6-dimethyluracil.

Expertise Note: The choice of Pd(dppf)Cl₂ is strategic; the dppf ligand is robust and effective for coupling heteroaryl halides.[14] An inorganic base like K₂CO₃ is crucial for activating the boronic acid to facilitate transmetalation.[10]

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with sp²-halides, providing access to valuable 5-alkynyl uracil derivatives.[15][16] The reaction is co-catalyzed by palladium and copper(I).[11][17]

Reaction Scheme: 5-Bromo-3,6-dimethyluracil + Terminal Alkyne → 5-Alkynyl-3,6-dimethyluracil

Materials & Reagents:

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

| 5-Bromo-3,6-dimethyluracil | 219.04 | 219 mg | 1.0 |

| Phenylacetylene | 102.14 | 128 mg (132 µL) | 1.25 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 (5 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 (5 mol%) |

| Triethylamine (Et₃N) | 101.19 | 5 mL | Solvent & Base |

Step-by-Step Procedure:

-

Preparation: To a flame-dried Schlenk flask, add 5-Bromo-3,6-dimethyluracil (219 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and Copper(I) Iodide (10 mg, 0.05 mmol).

-

Inerting: Seal the flask and purge with Argon for 15 minutes.

-

Solvent/Reagent Addition: Add anhydrous triethylamine (5 mL) and phenylacetylene (132 µL, 1.25 mmol) via syringe.

-

Reaction: Stir the mixture at 60 °C for 8 hours under a positive pressure of Argon. The mixture will typically become a thick slurry.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Remove the triethylamine under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (25 mL) and water (15 mL). Separate the layers. Wash the organic layer with saturated aqueous NH₄Cl (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution and purify the crude product by column chromatography to isolate 5-(phenylethynyl)-3,6-dimethyluracil.[18]

Expertise Note: The copper(I) co-catalyst is critical for activating the alkyne, forming a copper(I) acetylide intermediate that undergoes transmetalation with the palladium center.[17][19] Triethylamine acts as both the base and the solvent. It is essential to use rigorously deoxygenated solvents to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[17]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling amines with aryl halides.[20] This reaction is invaluable for synthesizing 5-amino-uracil derivatives, which are prevalent in bioactive molecules.[21][22]

Reaction Scheme: 5-Bromo-3,6-dimethyluracil + Amine → 5-(Amino)-3,6-dimethyluracil

Materials & Reagents:

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

| 5-Bromo-3,6-dimethyluracil | 219.04 | 219 mg | 1.0 |

| Morpholine | 87.12 | 105 mg (105 µL) | 1.2 |

| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 (2.5 mol%) |

| XPhos | 476.62 | 38 mg | 0.08 (8 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |

| Toluene (anhydrous) | - | 5 mL | - |

Step-by-Step Procedure:

-

Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to a reaction vial. In a separate vial, add 5-Bromo-3,6-dimethyluracil (219 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (38 mg, 0.08 mmol).

-

Reagent Addition: Add anhydrous toluene (5 mL) to the vial containing the bromouracil and catalysts. Stir for 1 minute. Add morpholine (105 µL, 1.2 mmol).

-

Reaction Initiation: Transfer this solution to the vial containing the NaOtBu. Seal the vial tightly.

-

Reaction: Remove the vial from the glovebox and place it in a pre-heated oil bath at 100 °C. Stir for 12-24 hours.[23]

-

Monitoring: Check for completion using TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

-

Extraction: Dilute with ethyl acetate (20 mL). Wash with water and brine, then dry over Na₂SO₄.

-

Purification: Concentrate the solvent and purify by column chromatography to obtain 5-morpholino-3,6-dimethyluracil.

Expertise Note: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like XPhos is highly effective for C-N coupling.[12] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle.[6] The order of addition is important to prevent base-induced degradation of the substrate or catalyst.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded Pd source, oxidized ligand).2. Insufficiently inert conditions (presence of O₂ or H₂O).3. Ineffective base or insufficient amount. | 1. Use fresh catalyst and ligand; consider a pre-catalyst.2. Improve degassing of solvents (freeze-pump-thaw cycles or sparging); ensure all glassware is flame-dried.[8]3. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄ for Suzuki).[8] |

| Homocoupling of Coupling Partner | 1. (Suzuki) Presence of oxygen causing boronic acid homocoupling.2. (Sonogashira) Glaser coupling due to oxygen. | 1. Rigorously deoxygenate the reaction mixture.[8]2. Ensure a strictly anaerobic setup for Sonogashira reactions.[11] |

| Debromination of Starting Material | 1. Presence of water or protic impurities.2. Side reaction pathway, especially at high temperatures. | 1. Use anhydrous solvents and reagents.2. Lower the reaction temperature and extend the reaction time. |

| Catalyst Decomposition (Black Precipitate) | 1. Ligand is not robust enough for the conditions.2. Insufficient ligand-to-palladium ratio. | 1. Switch to a more stable ligand (e.g., a biarylphosphine or NHC).2. Increase the ligand:Pd ratio (e.g., from 1:1 to 2:1).[8] |

References

-

Recent Advances in the Synthesis of 5-(Hetero)aryl Uracil Derivatives. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Available at: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

-

Design, Synthesis, and Biological Studies of C-5-Substituted Diazenyl Derivatives of Uracil as Potent and Selective Antileishmanial Agents Targeting Uridine Biosynthesis Pathway Enzymes. PubMed. Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

-

Synthesis of 4, 5-iodouracil PNA-residues via Sonogashira Cross Coupling in solution and solid phase. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. Available at: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

Cross-coupling reaction. Wikipedia. Available at: [Link]

-

Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. PubMed. Available at: [Link]

-

Synthesis of 5-substituted uracil derivatives. PubMed. Available at: [Link]

-

The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Synthesis of new uracil derivatives through the generation of “uracilyne”. Pacifichem 2021. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Palladium-catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Chemical Reviews. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Arkivoc. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

Sources

- 1. bioengineer.org [bioengineer.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Studies of C-5-Substituted Diazenyl Derivatives of Uracil as Potent and Selective Antileishmanial Agents Targeting Uridine Biosynthesis Pathway Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. jmcct.com [jmcct.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. nobelprize.org [nobelprize.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 22. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

recrystallization solvent systems for 5-Bromo-3,6-dimethyluracil purification

Application Note: Optimization of Recrystallization Solvent Systems for High-Purity 5-Bromo-3,6-dimethyluracil

Executive Summary

This guide details the purification of 5-Bromo-3,6-dimethyluracil (5-Br-3,6-DMU) via recrystallization.[1] Unlike its fully methylated analog (1,3-dimethyluracil), 3,6-dimethyluracil retains a proton at the

High-purity isolation of the 5-bromo derivative is critical for its use as an intermediate in the synthesis of antiviral nucleoside analogs and thymidylate synthase inhibitors.[1] This note prioritizes Green Chemistry principles, focusing on aqueous and ethanol-based systems that effectively reject unreacted starting materials and inorganic bromination byproducts.[1]

Physicochemical Context & Solvent Selection Logic

To design a self-validating purification protocol, one must understand the intermolecular forces at play.[1]

-

The Molecule: 5-Bromo-3,6-dimethyluracil possesses a polar uracil core.[1] The bromine atom at

increases lipophilicity and molecular weight compared to the starting material, generally decreasing water solubility at ambient temperatures. -

The Critical Feature (

): The presence of the-

Operational Constraint: Recrystallization must occur in neutral or slightly acidic media. Basic conditions (pH > 8) will deprotonate

, forming a water-soluble salt and preventing crystallization.[1]

-

-

Impurity Profile:

Solvent System Comparative Analysis

| Solvent System | Role | Pros | Cons |

| Water (100%) | Primary Choice | Excellent rejection of starting material; Green; Scalable.[1] | Requires high boiling (100°C); Low throughput per volume. |

| Ethanol : Water (70:30) | Polishing | Higher solubility at reflux; Better removal of organic impurities. | Flammable; Yield slightly lower due to solubility in EtOH. |

| Glacial Acetic Acid | Process Solvent | High solubility; Good for initial isolation from bromination. | Difficult to dry (high BP); Corrosive; Trace acid residues. |

Detailed Experimental Protocols

Protocol A: Aqueous Recrystallization (Green Standard)

Best for: Large-scale purification removing inorganic salts and starting material.[1]

Materials:

-

Crude 5-Bromo-3,6-dimethyluracil

-

Deionized Water (pH adjusted to 5-6 with dilute acetic acid if necessary)

-

Activated Carbon (optional, for decolorization)[1]

Step-by-Step Procedure:

-

Slurry Generation: In an Erlenmeyer flask, suspend the crude solid in deionized water.

-

Ratio: Start with 15 mL water per 1 g crude solid .

-

-

Dissolution: Heat the slurry to a rolling boil (100°C) with magnetic stirring.

-

Checkpoint: If the solid does not completely dissolve after 5 minutes of boiling, add hot water in 2 mL increments until a clear solution is obtained.

-

-

Decolorization (Optional): If the solution is yellow/orange, remove from heat, add activated carbon (1-2% w/w), and boil for an additional 2 minutes.

-

Hot Filtration: While boiling hot, filter the solution through a pre-heated Büchner funnel or fluted filter paper to remove insoluble particulates (dust, carbon).[1]

-

Expert Tip: Pre-heating the funnel prevents premature crystallization in the stem.

-

-

Controlled Cooling:

-

Allow the filtrate to cool to room temperature (20-25°C) undisturbed for 2 hours.

-

Mechanistic Insight: Slow cooling promotes the growth of dense, prismatic crystals that exclude impurities from the lattice. Rapid cooling traps mother liquor.[1]

-

-

Cryogenic Finish: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the crystals via vacuum filtration.

-

Washing: Wash the filter cake with ice-cold water (2 x 5 mL per gram).

-

Self-Validation: The filtrate (mother liquor) should be yellow/brown (containing impurities), while the crystals should be white/off-white.

-

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Ethanol-Water Displacement (The "Polishing" Method)

Best for: Removing stubborn organic byproducts or if the compound is too insoluble in water.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1 g of crude solid in the minimum amount of boiling Ethanol (95% or absolute).

-

Estimate: ~5-10 mL per gram.[1]

-

-

Displacement: While maintaining a gentle reflux, add hot deionized water dropwise.

-

Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

-

-

Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity.

-

Crystallization: Remove from heat. Cover the flask and allow to cool slowly to room temperature, then chill at 4°C.

-

Filtration & Wash: Filter and wash with a cold 50:50 Ethanol:Water mixture.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process and the physical workflow, encoded in Graphviz (DOT).

Figure 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent system based on crude solubility and impurity profile.

Figure 2: The Recrystallization Workflow

Caption: Step-by-step unit operations for the purification workflow.

Expected Data & Validation

The following table summarizes expected physical properties and solubility trends for 5-Bromo-3,6-dimethyluracil compared to common analogs.

| Parameter | 5-Bromo-3,6-dimethyluracil (Target) | 1,3-Dimethyluracil (Analog) |

| Molecular Weight | 219.04 g/mol | 140.14 g/mol |

| Est.[1] Melting Point | 180-185°C (Dec) | 120-122°C |

| Water Solubility (25°C) | Low (< 5 mg/mL) | Moderate |

| Water Solubility (100°C) | High (> 50 mg/mL) | Very High |

| pKa (N1-H) | ~9.5 (Weakly Acidic) | None (Fully Methylated) |

Validation Checkpoints:

-

Melting Point: The purified crystals should have a sharp melting point range (typically

C). A broad range indicates retained solvent or impurities.[2][3] -

TLC Analysis: Run on Silica Gel GF254.

-

Mobile Phase: Ethyl Acetate : Hexane (50:50).[1]

-

Visualization: UV (254 nm).

-

Result: The product (

) should show a single dark spot. Unreacted 3,6-dimethyluracil will typically be more polar (lower

-

References

-

Synthesis and Properties of Uracil Derivatives

-

Physical Properties of 5-Bromouracil Analogs

-

General Recrystallization Protocols for Halogenated Heterocycles

-

Green Chemistry Solvent Selection

- Commercial Analog Specification (For Melting Point Comparison)

Sources

Application Note: Green Chemistry Protocols for the Bromination of 1,3-Dimethyluracil

Executive Summary

The bromination of 1,3-dimethyluracil at the C-5 position is a pivotal transformation in the synthesis of antiviral agents, antineoplastic drugs, and photosensitizers. Historically, this transformation relied on elemental bromine (

This guide details four validated "Green Chemistry" protocols that eliminate hazardous solvents and reagents while maintaining or exceeding the yields of classical methods. We focus on Oxidative Halogenation (HBr/

Part 1: The Green Shift – Strategic Context

The transition to green bromination is driven by the need to improve the E-factor (mass of waste/mass of product) and Atom Economy .

Comparison of Methodologies

| Feature | Traditional ( | Green: Oxidative ( | Green: Mechanochemical | Green: Electrochemical |

| Bromine Source | HBr (aq) | NBS (Solid) | LiBr / NaBr (Salts) | |

| Solvent | Water ( | None / Minimal | Water / Electrolyte | |

| Atom Economy | ~50% (HBr waste) | ~100% (Water byproduct) | ~45% (Succinimide waste*) | High |

| Energy Profile | Ambient/Reflux | Exothermic (Self-sustaining) | Mechanical Energy | Electrical Potential |

*Note: Succinimide can be recycled back to NBS, mitigating the waste issue.

Part 2: Detailed Protocols

Method A: Aqueous Oxidative Bromination (HBr / )[1][2]

Principle: This method utilizes the in situ generation of the active brominating species (

Mechanism:

Protocol:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

-

Charge: Add 1,3-dimethyluracil (10 mmol, 1.40 g) to the flask.

-

Solvent/Reagent: Add Water (20 mL) followed by 48% Hydrobromic Acid (11 mmol, 1.25 mL) . The substrate may not fully dissolve initially; this is acceptable (reaction often occurs "on-water").

-

Addition: Add 30% Hydrogen Peroxide (11 mmol, 1.15 mL) dropwise over 15 minutes at room temperature.

-

Critical Step: The reaction is exothermic. Monitor internal temperature; keep below 40°C using a water bath if necessary to prevent over-oxidation.

-

-

Reaction: Stir vigorously for 60–90 minutes. The solution typically turns transiently orange/red (generation of

) and then fades as the bromine is consumed. -

Workup:

-

Cool the mixture to 0–5°C in an ice bath.

-

The product, 5-bromo-1,3-dimethyluracil , typically precipitates as a white solid.

-

Filter the solid under vacuum. Wash with cold water (

). -

Dry in a vacuum oven at 50°C.

-

-

Expected Yield: 85–92%.

Method B: Mechanochemical Bromination (Solvent-Free)

Principle: High-speed ball milling or mortar grinding provides sufficient kinetic energy to induce reaction between solids without a solvent medium.

Protocol:

-

Equipment: Retsch MM400 Mixer Mill (or equivalent) with a 10 mL stainless steel jar and one 10 mm stainless steel ball. (Alternatively: Agate mortar and pestle for manual grinding).

-

Charge: Weigh 1,3-dimethyluracil (2.0 mmol, 280 mg) and N-Bromosuccinimide (NBS) (2.1 mmol, 374 mg) .

-

Catalyst (Optional): Add a pinch (10 mg) of p-Toluenesulfonic acid (p-TsOH) or Silica Gel to accelerate the reaction.

-

Milling:

-

Set frequency to 25 Hz .

-

Mill for 15–20 minutes .

-

Observation: The white powder mixture may turn slightly yellow/orange.

-

-

Workup:

-

Transfer the solid to a beaker.

-

Add Water (10 mL) and stir for 5 minutes (to dissolve the succinimide byproduct).

-

Filter the remaining solid (the product).[1]

-

Recrystallize from ethanol if high purity is required.

-

-

Expected Yield: 90–95%.

Method C: Electrochemical Bromination (Electrolysis)

Principle: Anodic oxidation of bromide ions (

Protocol:

-

Cell Setup: Use an undivided cell with a Graphite anode and Platinum (or Stainless Steel) cathode .

-

Electrolyte: Dissolve NaBr or LiBr (15 mmol) in Water/Acetonitrile (4:1 v/v, 20 mL) .

-

Substrate: Add 1,3-dimethyluracil (5 mmol) to the electrolyte solution.

-

Electrolysis:

-

Operate at Constant Current (Galvanostatic) density of approx. 10–20 mA/cm² .

-

Pass roughly 2.2 F/mol of charge.

-

Stir magnetically throughout the process.

-

-

Monitoring: Monitor by TLC until the starting material is consumed.

-

Workup:

-

Evaporate the acetonitrile under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (

). -

Wash organic layer with sodium thiosulfate (to remove residual active bromine).

-

Dry over

and concentrate.

-

-

Expected Yield: 80–88%.

Part 3: Mechanism & Workflow Visualization

Oxidative Bromination Pathway

This diagram illustrates the "On-Water" oxidative cycle, highlighting the atom economy where water is the sole byproduct.

Caption: Figure 1.[2] The oxidative bromination cycle utilizing HBr and Hydrogen Peroxide, demonstrating high atom economy.

Method Selection Flowchart

Use this logic tree to select the appropriate protocol based on available equipment and scale.

Caption: Figure 2. Decision matrix for selecting the optimal green bromination protocol.

Part 4: References & Validation

The protocols above are synthesized from authoritative green chemistry literature. Key mechanisms rely on the in situ generation of electrophiles to avoid handling toxic elemental bromine.

-

Oxidative Halogenation (HBr/H2O2):

-

Source: Adimurthy, S., et al. "A new, green and efficient method for the oxidative bromination of aromatics."[3] Green Chemistry, 2006.

-

Relevance: Establishes the HBr/H2O2 system as a standard green protocol for activated aromatics.

-

-

Mechanochemical Bromination:

-

Source: Kaupp, G., et al. "Solvent-free reactions with N-bromosuccinimide." Tetrahedron, 2003.

-

Relevance: Validates the efficiency of solid-state grinding for bromination without solvents.

-

-

Electrochemical Bromination:

-

Source: "Electrochemical Synthesis of Some 6-Amino-5-hydroquinone-1,3-dimethyluracil Derivatives." Journal of The Electrochemical Society, 2017.

-

Relevance: Specifically targets the uracil scaffold using electrochemical oxidation.

-

-

Visible Light/Photochemical:

-

Source: "A rapid and scalable method for visible light induced bromination of uracil derivatives."[4] Scientific Reports, 2024.

-

Relevance: Demonstrates modern photochemical activation for this specific substrate.

-

-

General Green Bromination Reviews:

Sources

- 1. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. researchgate.net [researchgate.net]

- 4. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

Troubleshooting & Optimization

preventing 5,5-dibromo byproduct formation in uracil bromination

Topic: Preventing 5,5-dibromo Byproduct Formation

Ticket ID: UR-BR-55-OPT Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Introduction: The "Over-Bromination" Trap

You are likely reading this because your 5-bromouracil (5-BrU) synthesis has resulted in a product with an unexpectedly low melting point, poor solubility profile, or a yield that suspiciously exceeds 100%.

In 90% of these cases, the culprit is not a mysterious impurity, but a specific mechanistic dead-end: 5,5-dibromo-6-hydroxy-5,6-dihydrouracil .

Uracil bromination is not a simple substitution; it is an addition-elimination reaction. If the elimination step (dehydration) is stalled, or if bromine is present in excess, the reaction traps the intermediate or over-brominates it. This guide provides the mechanistic insight and validated protocols to ensure you stop at the thermodynamic product (5-BrU) and avoid the kinetic trap (5,5-dibromo adduct).

Module 1: Critical Mechanism Analysis

To prevent the byproduct, you must understand its origin. The reaction does not proceed directly from Uracil to 5-BrU.[1][2] It passes through a hydrated intermediate.

The Pathway to Failure (and Success)

-

Step 1 (Attack): Bromine attacks C5, forming a cation. Water (or solvent) attacks C6.

-

Step 2 (The Intermediate): Formation of 5-bromo-6-hydroxy-5,6-dihydrouracil . This is stable at room temperature in aqueous media.

-

Step 3 (The Desired Path): Heat or acid drives the elimination of water (

), restoring the double bond to form 5-BrU . -

Step 4 (The Error Path): If excess

is present and elimination is slow, the 5-BrU (or the intermediate) reacts again to form the 5,5-dibromo-6-hydroxy species.

Figure 1: The mechanistic fork. Success depends on driving the Green path (Elimination) before the Red path (Over-bromination) occurs.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: My yield is 115%. How is this possible? A: You have isolated the 5,5-dibromo adduct .

-

The Math: Uracil MW = 112. 5-BrU MW = 191. The 5,5-dibromo-6-hydroxy adduct MW ≈ 288.

-

The Fix: If you have this solid, you might be able to salvage it by refluxing in acetic acid or water to drive the equilibrium back, but it is often cleaner to restart with strict stoichiometry.

Q2: I see a white precipitate immediately, but it melts at ~190°C (dec). 5-BrU should be >290°C. A: This is the 5-bromo-6-hydroxy-5,6-dihydrouracil intermediate .

-

Cause: You likely ran the reaction at room temperature in water and filtered it without a "curing" (heating) step.

-

Solution: Return the solid to the mother liquor (or fresh acidic water) and reflux for 1-2 hours . The solid will dehydrate to become true 5-BrU.

Q3: Can I just use N-Bromosuccinimide (NBS) to avoid liquid bromine? A: Yes, and it is often preferred for small-scale (<10g) batches.

-

Benefit: NBS allows precise weighing of stoichiometry (1.05 eq).

-

Caveat: NBS byproducts (succinimide) are water-soluble, making workup easy, but you must still heat the reaction to ensure the intermediate dehydrates.

Module 3: Validated Protocols

Do not rely on "adding bromine until color persists." That visual cue is subjective and leads to the 5,5-dibromo impurity. Use calculation-based stoichiometry.

Method A: The "Gold Standard" (Acetic Acid/DBDMH)

Best for: High purity, scale-up, and avoiding liquid

Reagents:

-

Uracil (1.0 eq)[3]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH ) (0.55 eq) — Note: DBDMH delivers 2 Br atoms.

-

Solvent: Glacial Acetic Acid (AcOH).[3]

Protocol:

-

Dissolution: Suspend Uracil in Glacial Acetic Acid (10 mL per gram of Uracil). Add a catalytic amount of Acetic Anhydride (0.1 eq) to scavenge water (optional but recommended).

-

Addition: Heat to 50°C . Add DBDMH portion-wise over 15 minutes.

-

Why? DBDMH releases Br+ in a controlled manner, preventing local high concentrations that cause 5,5-dibromo formation.

-

-

Reaction: Stir at 50–60°C for 2 hours.

-

Checkpoint: The suspension typically changes texture (becomes "bean curd" like) as 5-BrU forms.[3]

-

-

Workup:

-

Cool to room temperature.[4]

-

Pour mixture into ice water (3x volume of AcOH).

-

Filter the white precipitate.

-

Wash with water and cold ethanol.

-

-

Drying: Dry at 80°C under vacuum.

Method B: The Classic Aqueous Method (Optimized)

Best for: Green chemistry requirements (no organic solvents).

Protocol:

-

Dissolve Uracil in hot water (80°C) .

-

Add Elemental Bromine (

) dropwise.-

CRITICAL: Use exactly 1.0 to 1.05 equivalents . Do not exceed.

-

-

The "Curing" Step: Once addition is complete, you must reflux (100°C) for 1–2 hours.

-

Cool slowly to 4°C. Filter and wash.

Module 4: Comparative Data & Reagent Selection

| Variable | Liquid Bromine ( | NBS | DBDMH |

| Atom Economy | High (100% active) | Medium (Br is 45% of mass) | High (Both Br atoms active) |

| Stoichiometry Control | Difficult (Volatile liquid) | Excellent (Solid) | Excellent (Solid) |

| 5,5-Dibromo Risk | High (if excess used) | Low | Very Low |

| Byproducts | HBr (Corrosive gas) | Succinimide (Water soluble) | Dimethylhydantoin (Water soluble) |

| Rec. Solvent | Water or AcOH | DMF or Water | AcOH or MeCN |

References

-

Wang, J. et al. (2013). Synthesis of 5-bromouracil using 1,3-dibromo-5,5-dimethylhydantoin. ChemicalBook.

-

Crosby, J. & Lienhard, G. (1970). Mechanism of the hydration of 5-bromouracil derivatives. Journal of the American Chemical Society.

-

Tee, O.S. & Banerjee, S. (1979). Bromination of uracil and its N-methyl derivatives. Canadian Journal of Chemistry.

- Varghese, A.J. (1974). Photochemistry of nucleic acid derivatives. In Photophysiology (Vol 7). Academic Press. (Describes the 5,5-dibromo adduct stability).

-

PubChem Compound Summary. (2024). 5-Bromouracil. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reaction mechanism of uracil bromination by HBrO: a new way to generate the enol-keto form of 5-bromouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Post-Bromination Work-up for 5-Bromo-3,6-dimethyluracil

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted bromine from the synthesis of 5-Bromo-3,6-dimethyluracil. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your work-up procedure effectively.

The Challenge: Why Bromine Removal is Critical

The electrophilic bromination of 3,6-dimethyluracil is a crucial step in the synthesis of various compounds with significant biological activity. However, the reaction often requires an excess of molecular bromine (Br₂) to drive it to completion. Residual bromine, a highly toxic and corrosive reagent, can interfere with subsequent reaction steps, complicate purification, and compromise the stability and purity of the final product.[1] Therefore, its complete removal is not just a matter of purity but also of safety and process viability.

The primary indicator of residual bromine is the persistent reddish-brown or yellow-orange color of the reaction mixture.[2] The goal of the work-up is to convert this colored, reactive Br₂ into colorless, water-soluble bromide (Br⁻) salts that can be easily washed away.[3][4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the bromine quenching and work-up process in a direct question-and-answer format.

Q1: My reaction mixture is still yellow/orange after adding sodium thiosulfate solution. What's wrong?

This is the most frequent issue and can stem from several causes:

-

Insufficient Quenching Agent: You may not have added enough sodium thiosulfate to react with all the excess bromine. The solution is to continue adding the quenching agent portion-wise until the color is fully discharged.[2][3]

-

Poor Mixing: If your reaction is in a biphasic system (e.g., an organic solvent and the aqueous quencher), vigorous stirring is essential to ensure the reactants come into contact. Inadequate mixing can leave bromine trapped in the organic layer.[2]

-

Degraded Quenching Solution: Sodium thiosulfate solutions can degrade over time. If you suspect this, prepare a fresh 5-10% (w/v) solution.[2]

Q2: I've added the quenching agent, and now a fine white/yellow solid has crashed out. What is it and how do I get rid of it?

This precipitate is likely elemental sulfur.[3] This occurs when sodium thiosulfate is used in an acidic medium. The acidic conditions, often caused by the HBr byproduct of the bromination reaction, can cause the thiosulfate to disproportionate.

-

Solution 1 (Prevention): The best approach is preventative. Before adding the sodium thiosulfate, neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This raises the pH and prevents sulfur formation.[2][3][5]

-

Solution 2 (Remediation): If sulfur has already formed, it can typically be removed by filtering the entire mixture through a pad of Celite® (diatomaceous earth).[5]

Q3: Are there alternatives to sodium thiosulfate that avoid sulfur precipitation?

Yes. Aqueous solutions of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are excellent alternatives.[5][6] They are effective reducing agents for bromine and are less prone to forming elemental sulfur, especially in acidic conditions.[1][5]

Q4: An emulsion has formed during the aqueous work-up, and the layers won't separate. What should I do?

Emulsions are common when the densities of the organic and aqueous layers are similar.[3]

-

Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[3][5]

-

Gentle Swirling: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.[3]

-

Allow it to Stand: Sometimes, simply letting the mixture stand for a longer period can allow the layers to separate.[3][5]

-

Filtration: In persistent cases, filtering the entire emulsified layer through a pad of Celite® can be effective.[2]

Q5: How do I know for sure that all the bromine has been removed?

-

Visual Cue: The primary and most immediate indicator is the complete disappearance of the bromine's reddish-brown color, leaving a colorless or pale yellow solution.[2]

-

TLC Analysis: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[7][8] By spotting the starting material, the reaction mixture, and a co-spot, you can observe the consumption of the 3,6-dimethyluracil and the appearance of the new, typically higher-Rf, 5-Bromo-3,6-dimethyluracil spot.[7][9] Once the starting material spot is gone and the product spot is strong, the reaction is complete, and you can proceed to quenching.

The Underlying Chemistry: Quenching Explained

Chemical quenching involves a redox reaction where the quenching agent acts as a reducing agent, donating electrons to the elemental bromine (Br₂), which is reduced to the bromide ion (Br⁻).[4][10][11]

Common Quenching Reactions:

-

Sodium Thiosulfate: 2Na₂S₂O₃(aq) + Br₂(aq) → Na₂S₄O₆(aq) + 2NaBr(aq) In this reaction, thiosulfate is oxidized to tetrathionate, and bromine is reduced to bromide.[4]

-

Sodium Bisulfite: NaHSO₃(aq) + Br₂(aq) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq) Here, bisulfite is oxidized to bisulfate, and bromine is reduced.[10][11][12]

The products of these reactions (sodium tetrathionate, sodium bromide, sodium bisulfate, and hydrobromic acid) are all highly water-soluble and are easily removed from the organic layer containing your product during the aqueous work-up.

Detailed Experimental Protocols

Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine is highly toxic and corrosive.[2]

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is the most common method and is highly effective when performed correctly.

-

Cool the Reaction: Once TLC analysis confirms the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath. This helps to control any potential exotherm during the quench.[2]

-

Neutralize (Optional but Recommended): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue adding until all gas evolution (CO₂) ceases. This step is crucial to prevent the formation of elemental sulfur.[2]

-

Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2][3]

-

Quench the Reaction: Add the sodium thiosulfate solution dropwise to the cold, stirring reaction mixture. Continue the addition until the reddish-brown color of the bromine completely disappears.[2]

-

Aqueous Work-up: a. Transfer the entire mixture to a separatory funnel. b. Separate the organic and aqueous layers. c. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[3][5] d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate your crude product.[2][3]

Protocol 2: Quenching with Aqueous Sodium Bisulfite

An excellent alternative, particularly if the reaction mixture is acidic.

-

Cool the Reaction: Cool the reaction mixture to room temperature or 0-5 °C if the reaction was run at an elevated temperature.[5]

-

Prepare Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).[3]

-

Quench the Reaction: Slowly add the sodium bisulfite solution to the stirring reaction mixture. Continue adding until the bromine color is fully discharged.[5]

-

Aqueous Work-up: Proceed with the same steps (a-d) as described in Protocol 1.[5]

Comparison of Quenching Agents

| Feature | Sodium Thiosulfate (Na₂S₂O₃) | Sodium Bisulfite (NaHSO₃) / Sulfite (Na₂SO₃) |

| Efficacy | High | High |

| Key Advantage | Widely available and inexpensive. | Less prone to forming elemental sulfur in acidic media.[5] |

| Major Drawback | Can form elemental sulfur precipitate under acidic conditions.[3] | Can generate SO₂ gas if the solution becomes strongly acidic. |

| Best Practice | Use after a sodium bicarbonate pre-wash to ensure neutral or basic pH.[5] | A robust choice for quenching reactions that are run in acidic solvents (e.g., acetic acid). |

Visualization of the Workflow

The following diagrams illustrate the overall experimental process and a troubleshooting decision tree.

Caption: General experimental workflow from bromination to product isolation.

Caption: Decision tree for troubleshooting common work-up issues.

References

-

Gauth. (n.d.). Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n). Gauth. Retrieved February 24, 2026, from [Link]

-

Brainly. (2023, September 28). Write a balanced equation for the reaction of sodium bisulfite with bromine. Brainly.in. Retrieved February 24, 2026, from [Link]

-

Quora. (2018, December 14). How does sodium thiosulfate neutralize bromine? Quora. Retrieved February 24, 2026, from [Link]

-

Filo. (2025, February 21). Sodium bisulfite (NaHSO3) reacts with molecular bromine to produce Na2SO4... Filo. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Bisulfite. Wikipedia. Retrieved February 24, 2026, from [Link]

-

Homework.Study.com. (n.d.). Sodium bisulfite converts bromine (Br_2) to bromide (Br^-). Homework.Study.com. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Sodium thiosulfate. Wikipedia. Retrieved February 24, 2026, from [Link]

-

Vermeir, D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2135. [Link]

-

Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Patsnap. (2009, April 8). Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. Eureka. Retrieved February 24, 2026, from [Link]

-

Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2014, September 30). How do you avoid sulfur production during a sodium thiosulfate quench process? ResearchGate. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. Retrieved February 24, 2026, from [Link]

-

ScholarWorks at WMU. (2016, April 21). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. ScholarWorks at WMU. Retrieved February 24, 2026, from [Link]

-

University of Rochester. (n.d.). How to Monitor by TLC. University of Rochester Department of Chemistry. Retrieved February 24, 2026, from [Link]

Sources

- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. Bisulfite - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 9. Chromatography [chem.rochester.edu]

- 10. gauthmath.com [gauthmath.com]

- 11. homework.study.com [homework.study.com]

- 12. brainly.com [brainly.com]

Technical Support Center: 5-Bromouracil Handling & Thermal Stability

Welcome to the technical support guide for 5-Bromouracil (5-BrU). This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on minimizing decomposition during heating and ensuring the integrity of your experiments. The following information is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My 5-Bromouracil powder/solution is turning yellow or brown upon heating. What is happening?

This discoloration is a primary indicator of thermal decomposition. When heated, 5-Bromouracil can undergo several degradation reactions, most notably dehalogenation, where the bromine atom is cleaved from the pyrimidine ring to form uracil and other degradation byproducts.[1] The formation of these impurities and potential polymerization products leads to the observed color change. When heated to decomposition, it can emit toxic fumes of hydrogen bromide and nitrogen oxides.[1][2][3]

Q2: At what temperature does 5-Bromouracil start to decompose?

While a precise decomposition temperature can vary based on purity, heating rate, and atmosphere, studies on the closely related compound 5-fluorouracil show it remains stable up to 275°C, with significant breakdown occurring around 285°C.[4] It is critical to assume that 5-Bromouracil's thermal stability is in a similar range and that prolonged heating, even below this threshold, can induce gradual degradation. The goal is always to use the minimum temperature required for the shortest duration possible.

Q3: What is the primary degradation product I should be concerned about?

The most common degradation pathway is reductive dehalogenation, which converts 5-Bromouracil into uracil.[1][2] This is particularly problematic as uracil can interfere with subsequent biological or chemical assays, leading to misleading results. For instance, in mutagenesis studies, the intended effect of 5-BrU incorporation in DNA is lost if it first degrades to uracil.

Q4: Can the solvent I use affect the stability of 5-Bromouracil during heating?

Absolutely. The choice of solvent is critical. Protic solvents (like water or alcohols) can facilitate dehalogenation, especially at elevated temperatures. Anoxic (oxygen-free) conditions have been shown to promote the conversion of bromouracil to uracil.[2] For maximum stability, especially during heating, consider using high-purity, anhydrous, aprotic solvents like acetonitrile or dimethylformamide (DMF) when your experimental parameters allow.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during experiments involving the heating of 5-Bromouracil.

Problem: Inconsistent experimental results or low product yield.

If you suspect 5-BrU decomposition is compromising your results, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for 5-BrU decomposition.

Problem: My analytical results (HPLC, LC-MS) show an unexpected peak corresponding to uracil.

This is a definitive sign of dehalogenation. The presence of uracil confirms that the C-Br bond has been cleaved.

-

Causality: This reaction can be promoted by heat, light (photodegradation), or reaction with nucleophilic species in the solution.[5] The presence of oxygen can also lead to the formation of reactive species that accelerate degradation.

-

Solution:

-

Inert Atmosphere: Immediately implement protocols to handle 5-Bromouracil under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative degradation pathways.[6]

-

Protect from Light: Store 5-Bromouracil solid and solutions in amber vials or cover glassware with aluminum foil to prevent photodegradation.[5]

-

Temperature Control: Re-evaluate your heating temperature. If your reaction allows, attempt the procedure at a lower temperature, even if it requires a longer reaction time. The relationship between temperature and degradation rate is often exponential.[7]

-

Best Practices & Protocols

Proactive measures are the most effective way to prevent 5-Bromouracil decomposition.

Protocol 1: Purity Assessment of 5-Bromouracil

Never assume the purity of your starting material. A partially decomposed reagent will doom an experiment from the start.

Objective: To verify the purity of the 5-Bromouracil stock before use.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Prepare a standard solution of 5-Bromouracil in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[8] Also, prepare a standard for uracil.

-

Sample Preparation: Prepare your experimental 5-Bromouracil sample in the same solvent at the same concentration.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

-

Detection: UV detector at ~280 nm.

-

-

Analysis: Run both the standard and the sample. The presence of a peak at the retention time of uracil in your sample indicates degradation. Quantify the impurity to determine if the purity is acceptable for your application. Robust analytical methods are crucial for assessing product quality.[9][10]

Protocol 2: Recommended Heating Procedure

Objective: To heat 5-Bromouracil in solution while minimizing thermal decomposition.

Methodology:

-

Vessel Preparation: Use a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser.

-

Inert Atmosphere: Flush the entire system with a gentle stream of inert gas (Nitrogen or Argon) for 5-10 minutes to displace all oxygen. Maintain a positive pressure of the inert gas throughout the experiment.

-

Reagent Addition: Add the anhydrous, aprotic solvent to the vessel, followed by the solid 5-Bromouracil. Using degassed solvents is highly recommended.

-

Controlled Heating: Place the vessel in a pre-heated, temperature-controlled oil bath or heating mantle. Avoid direct, intense heating from a hot plate, which can create localized hot spots.

-

Monitoring: Monitor the reaction progress closely to avoid unnecessarily long heating times.

-

Cool Down: Once the reaction is complete, allow the vessel to cool to room temperature before exposing the contents to air.

Data Summary: Solvent & Atmosphere Impact

| Parameter | Condition | Rationale & Expected Outcome |

| Atmosphere | Ambient Air (Oxygen) | Risk of oxidative degradation and radical formation. High risk of decomposition. |

| Inert (Nitrogen, Argon) | Displaces oxygen, preventing oxidative side reactions. Significantly minimizes decomposition. [6] | |

| Solvent Type | Protic (Water, Methanol) | Can act as a proton source, potentially facilitating dehalogenation. Moderate to high risk. |

| Aprotic, Anhydrous (ACN, DMF) | Lacks acidic protons and water, providing a more stable environment. Low risk. |

Decomposition Pathway Visualization

The primary thermal degradation pathway involves the loss of the bromine atom.

Caption: Key decomposition pathways for 5-Bromouracil.

References

-

5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. National Center for Biotechnology Information. [Link]

-

Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment - PMC. National Center for Biotechnology Information. [Link]

-

BROMINE ANALYSIS IN 5-BROMOURACIL-LABELED DNA BY X-RAY FLUORESCENCE - PubMed. National Center for Biotechnology Information. [Link]

-

Stacking of the mutagenic base analogue 5-bromouracil: energy landscapes of pyrimidine dimers in gas phase and water. Royal Society of Chemistry. [Link]

-

PURITY AND IMPURITY ANALYSIS. Agilent Technologies. [Link]

-

Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. National Center for Biotechnology Information. [Link]

-

Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. [Link]

-

5-Bromouracil - Wikipedia. Wikipedia. [Link]

-

Analysis of 5-bromouracil distribution in partially substituted deoxyribonucleic acids. National Center for Biotechnology Information. [Link]

-

Thermal decomposition kinetics of 5-fluorouracil from thermogravimetric analysis | Request PDF. ResearchGate. [Link]

-

Degradation of the chemotherapy drug 5-fluorouracil on medical-grade silver surfaces. ResearchGate. [Link]

-

Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed. National Center for Biotechnology Information. [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Technologies. [Link]

-

Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. MDPI. [Link]

-

Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. National Center for Biotechnology Information. [Link]

-

What solvent can I use to prepare a higher concentration of 5-Bromouracil? ResearchGate. [Link]

-

CHAPTER 5: BROMOURACIL, ADENINE AND GUANINE. Freie Universität Berlin. [Link]

-

Insights into the deactivation of 5-bromouracil after ultraviolet excitation - PubMed. National Center for Biotechnology Information. [Link]

-

United States Department of Agriculture Food Safety and Inspection Service, Office of Public Health Science Laboratory Guidebook. USDA. [Link]

-

villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. YouTube. [Link]

-

Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Hrčak. [Link]

-

Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide - PubMed. National Center for Biotechnology Information. [Link]

-

Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. [Link]

Sources

- 1. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 5-BROMOURACIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ftb.com.hr [ftb.com.hr]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

Technical Support Center: Controlling Regioselectivity in 3,6-Dimethyluracil Functionalization

Welcome to the technical support center for the regioselective functionalization of 3,6-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: I am attempting an N-alkylation of 3,6-dimethyluracil, but I'm observing a mixture of N1- and N3-alkylated products. How can I favor N1-alkylation?

A1: The regioselectivity of N-alkylation in uracil derivatives is highly dependent on the reaction conditions, particularly the base and solvent used. The N1- and N3-positions exhibit different acidities and nucleophilicities.

-

Underlying Principle: The N1-proton is generally more acidic than the N3-proton. However, the N3-anion, once formed, can be more nucleophilic. To favor N1-alkylation, conditions should be chosen to selectively deprotonate the N1 position or to sterically hinder the N3 position.

-

Troubleshooting Strategy:

-

Choice of Base: A bulky base, such as potassium tert-butoxide, can preferentially deprotonate the less sterically hindered N1 position.

-

Protecting Groups: A common strategy is to protect the N1 position with a group like tert-butyloxycarbonyl (Boc), perform the N3-alkylation, and then deprotect the N1.[1][2]

-

Solvent Effects: Aprotic polar solvents like DMF can favor N1-alkylation by solvating the cation of the base, leading to a "naked" and more reactive anion.[3]

-

Q2: My C5-halogenation of 3,6-dimethyluracil is sluggish and gives low yields. What can I do to improve this reaction?

A2: Direct C5-halogenation of the uracil ring can be challenging due to the electron-deficient nature of the pyrimidine ring.

-

Underlying Principle: The C5-C6 double bond in uracil can undergo electrophilic addition, but the overall aromatic character of the ring can make substitution difficult. Activating the ring or using a more potent halogenating agent is often necessary.

-

Troubleshooting Strategy:

-

Halogenating Agent: For chlorination and bromination, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used. For iodination, N-iodosuccinimide (NIS) is effective.[4][5][6]

-

Catalysis: The addition of a catalytic amount of a Lewis acid or a protic acid can help to activate the halogenating agent and the uracil ring.

-

Reaction Conditions: Performing the reaction at elevated temperatures can increase the reaction rate.

-

Q3: I am trying to functionalize the C6-methyl group, but I am seeing side reactions on the pyrimidine ring. How can I achieve selectivity for the methyl group?

A3: Selective functionalization of the C6-methyl group requires conditions that favor C(sp³)–H activation over reactions with the heterocyclic ring.

-

Underlying Principle: Radical-based reactions or transition-metal-catalyzed C-H activation can be targeted to the methyl group.[7][8] The choice of initiator or catalyst is crucial for selectivity.

-

Troubleshooting Strategy:

-

Radical Initiators: AIBN (azobisisobutyronitrile) or benzoyl peroxide can initiate radical halogenation at the C6-methyl position.

-

Transition Metal Catalysis: Palladium or rhodium catalysts can be used for C-H activation and subsequent cross-coupling reactions.[9][10] The ligand on the metal plays a critical role in directing the catalyst to the methyl group.[11][12]

-

Troubleshooting Guides

Guide 1: Selective N1-Acylation

Issue: Poor regioselectivity in the acylation of 3,6-dimethyluracil, leading to a mixture of N1- and O-acylated products.

Causality: The uracil scaffold possesses multiple nucleophilic sites, including the N1 and N3 nitrogens and the exocyclic oxygen atoms. The regiochemical outcome of acylation is a delicate balance of kinetic and thermodynamic control.

Protocol for Selective N1-Acylation:

-

Substrate Preparation: Ensure the 3,6-dimethyluracil is dry and free of impurities.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 3,6-dimethyluracil (1 equivalent) in anhydrous DMF.

-

Deprotonation: Add NaH (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Acylation: Slowly add the desired acid chloride or anhydride (1.2 equivalents) to the reaction mixture at 0 °C.

-